

Y12196: A Technical Guide to a Novel Succinate Dehydrogenase Inhibitor

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Compound of Interest

Compound Name: Y12196

Cat. No.: B13902968

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Y12196, also known as Flubeneteram, is a novel succinate dehydrogenase inhibitor (SDHI) demonstrating potent and specific fungicidal activity against *Fusarium graminearum*, a major pathogen responsible for *Fusarium* head blight in cereal crops. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of **Y12196**. Detailed experimental protocols for the assessment of its antifungal activity and enzyme inhibition are presented, along with a visualization of the succinate dehydrogenase (SDH) pathway and its inhibition. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of new antifungal agents.

Chemical Structure and Physicochemical Properties

Y12196 is a complex molecule with the systematic IUPAC name N-[2-(2,4-dichlorophenoxy)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide.^[1] Its chemical and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of Y12196

Identifier	Value
CAS Number	1671025-91-4
Molecular Formula	C ₁₈ H ₁₃ Cl ₂ F ₂ N ₃ O ₂
Molecular Weight	412.22 g/mol
IUPAC Name	N-[2-(2,4-dichlorophenoxy)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide
SMILES	CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl
InChIKey	DEBMUZVVCQOQFN-UHFFFAOYSA-N

Table 2: Physicochemical Properties of Y12196

Property	Value	Source
Physical Form	Powder	Vendor Information
Storage (Powder)	-20°C for 3 years	TargetMol
Storage (In Solvent)	-80°C for 1 year	TargetMol
XLogP3-AA	4.5	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	5	PubChem

Note: Specific solubility data, melting point, and pKa values are not readily available in the public domain and would require experimental determination.

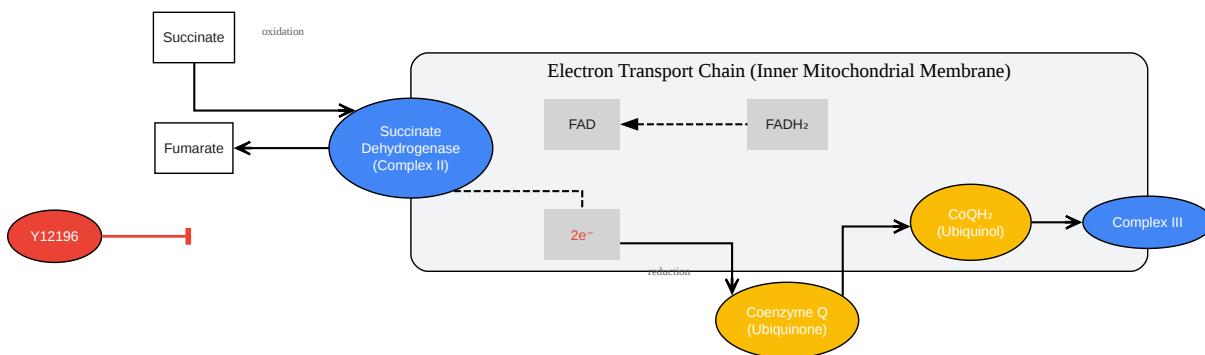
Pharmacological Properties and Mechanism of Action

Y12196 is a potent inhibitor of succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. [2] By inhibiting SDH, **Y12196** disrupts cellular respiration and energy production in susceptible fungi, leading to cell death. Its primary target is the ubiquinone-binding (Qp) site of the SDH complex.

The fungicidal activity of **Y12196** is particularly pronounced against *Fusarium graminearum*. While specific EC₅₀ values for **Y12196** against *F. graminearum* from the primary literature are not publicly available, related studies on other SDHIs provide a reference range for their efficacy. For instance, EC₅₀ values for other SDHIs against *F. graminearum* have been reported to be in the low µg/mL range.

Signaling Pathway

The following diagram illustrates the role of succinate dehydrogenase in the mitochondrial electron transport chain and the inhibitory action of **Y12196**.



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Caption: Inhibition of the mitochondrial electron transport chain by **Y12196**.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of **Y12196**. These protocols are based on standard procedures for evaluating SDHI fungicides.

Antifungal Susceptibility Testing (Mycelial Growth Inhibition)

This protocol determines the concentration of **Y12196** that inhibits the mycelial growth of *Fusarium graminearum* by 50% (EC₅₀).

Materials:

- **Y12196** stock solution (e.g., 10 mg/mL in DMSO)
- *Fusarium graminearum* culture
- Potato Dextrose Agar (PDA)
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm)
- Dimethyl sulfoxide (DMSO)
- Incubator (25°C)

Procedure:

- Prepare a series of **Y12196** concentrations by serially diluting the stock solution in sterile water or PDA medium. Ensure the final DMSO concentration does not exceed 1% (v/v) in the final medium, as it can inhibit fungal growth. A DMSO-only control should be included.
- Add the **Y12196** dilutions to molten PDA (cooled to ~50°C) and pour into Petri dishes.
- From the edge of an actively growing *F. graminearum* culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.

- Place the mycelial plug, mycelium-side down, in the center of the **Y12196**-amended and control PDA plates.
- Incubate the plates at 25°C in the dark.
- Measure the diameter of the fungal colony in two perpendicular directions when the colony in the control plate has reached approximately 80% of the plate diameter.
- Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
- Determine the EC₅₀ value by probit analysis or by plotting the inhibition percentage against the logarithm of the **Y12196** concentration.

Succinate Dehydrogenase (SDH) Inhibition Assay

This in vitro assay measures the direct inhibitory effect of **Y12196** on the enzymatic activity of SDH.

Materials:

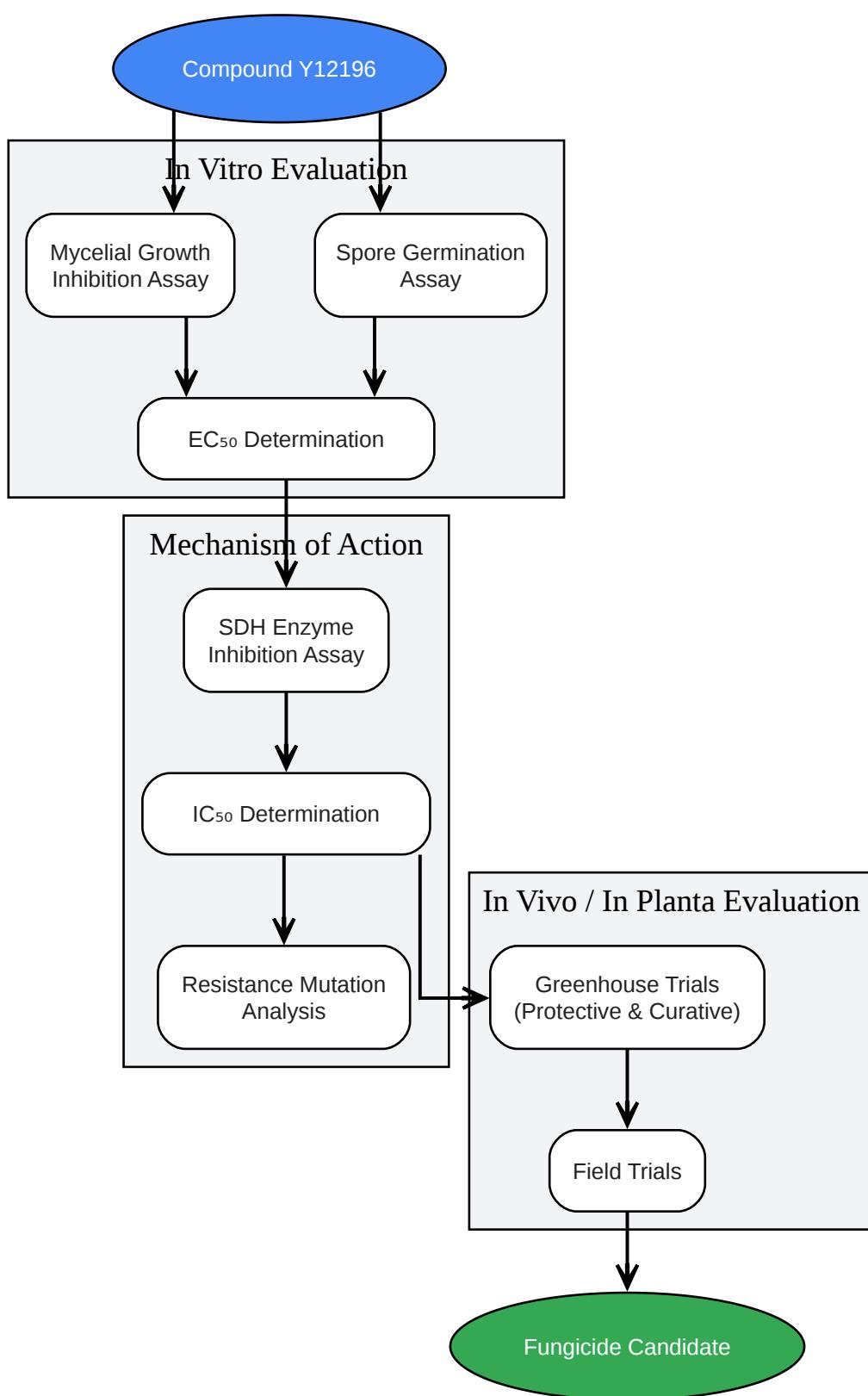
- Mitochondrial fraction isolated from *Fusarium graminearum*
- **Y12196** dilutions
- Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
- Succinate solution (substrate)
- 2,6-dichloroindophenol (DCPIP) (electron acceptor)
- Phenazine methosulfate (PMS) (intermediate electron carrier)
- 96-well microplate
- Microplate reader

Procedure:

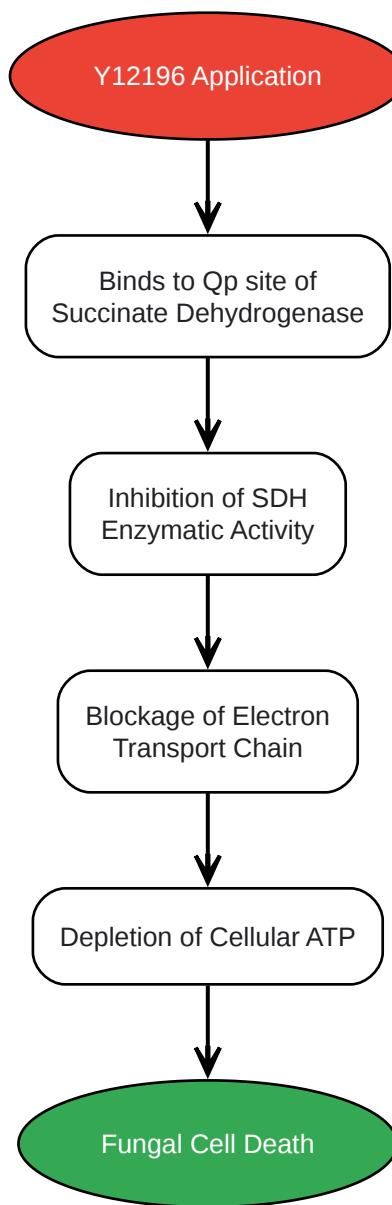
- Isolate the mitochondrial fraction from *F. graminearum* mycelia using standard cell fractionation techniques.
- Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, mitochondrial protein, and the desired concentration of **Y12196** or DMSO (for control).
- Pre-incubate the plate at room temperature for 10 minutes.
- Initiate the reaction by adding succinate, PMS, and DCPIP to each well.
- Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCPIP) at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
- Calculate the rate of reaction ($\Delta\text{Abs}/\text{min}$) for each **Y12196** concentration and the control.
- Determine the percentage of SDH inhibition for each concentration relative to the control.
- Calculate the IC_{50} value (the concentration of **Y12196** that inhibits 50% of the enzyme activity) from a dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for evaluating a novel antifungal compound like **Y12196** and the logical relationship in its mechanism of action.

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Caption: General workflow for the evaluation of a novel fungicide.



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Caption: Logical flow of the mechanism of action of **Y12196**.

Conclusion

Y12196 is a promising new fungicidal agent with a specific and potent inhibitory action against the succinate dehydrogenase of *Fusarium graminearum*. Its well-defined chemical structure and mechanism of action make it an excellent candidate for further development in the management of *Fusarium* head blight. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and characterization of

Y12196 and other novel SDHI fungicides. Further research to determine its in-planta efficacy, resistance profile, and environmental fate will be crucial for its successful application in agriculture.

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